
Benzyl12-oxododecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl12-oxododecanoate is an organic compound with the molecular formula C19H28O3 It is an ester formed from the reaction of benzyl alcohol and 12-oxododecanoic acid This compound is characterized by its unique structure, which includes a benzyl group attached to a 12-carbon chain with a keto group at the 12th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl12-oxododecanoate can be synthesized through esterification reactions. One common method involves the reaction of benzyl alcohol with 12-oxododecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl12-oxododecanoate undergoes various chemical reactions, including:
Oxidation: The keto group in the compound can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 12-oxododecanoic acid.
Reduction: Formation of 12-hydroxydodecanoate.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl12-oxododecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of benzyl12-oxododecanoate involves its interaction with various molecular targets. The ester linkage in the compound can be hydrolyzed by esterases, releasing benzyl alcohol and 12-oxododecanoic acid. These products can then participate in further biochemical pathways, influencing cellular processes such as lipid metabolism and signal transduction.
Comparación Con Compuestos Similares
12-oxododecanoic acid: The parent acid of benzyl12-oxododecanoate.
Benzyl alcohol: The alcohol component used in the synthesis of this compound.
Benzyl benzoate: Another ester with similar structural features but different applications.
Uniqueness: this compound is unique due to its specific ester linkage and the presence of a keto group, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and industrial processes.
Propiedades
Fórmula molecular |
C19H28O3 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
benzyl 12-oxododecanoate |
InChI |
InChI=1S/C19H28O3/c20-16-12-7-5-3-1-2-4-6-11-15-19(21)22-17-18-13-9-8-10-14-18/h8-10,13-14,16H,1-7,11-12,15,17H2 |
Clave InChI |
XVNCTGKPQGMQEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


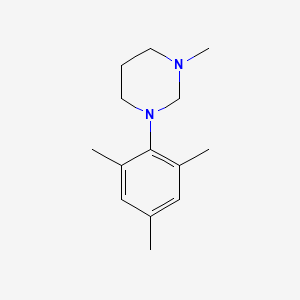
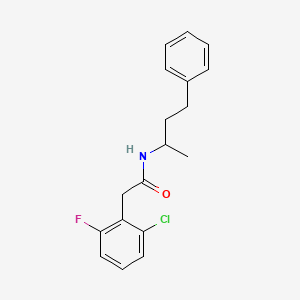
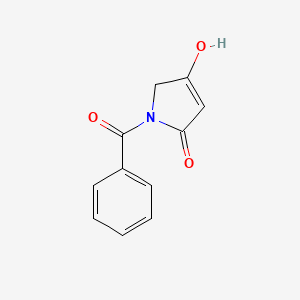


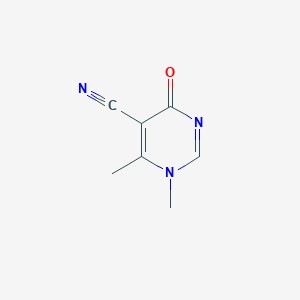
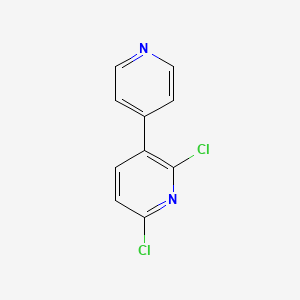
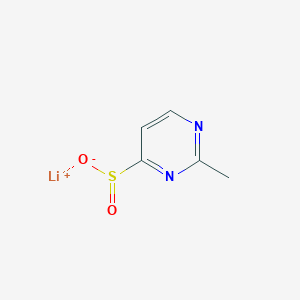
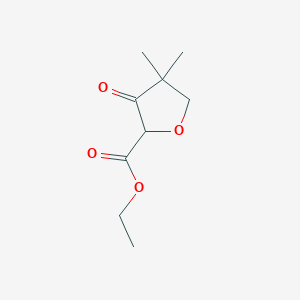
![tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B13118872.png)
![5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13118882.png)
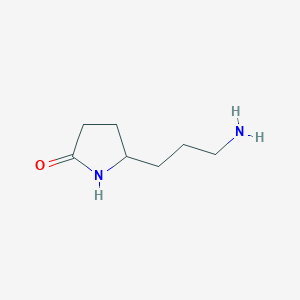
![7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine](/img/structure/B13118893.png)
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-(ethylamino)-3-methylbutanoate](/img/structure/B13118904.png)
